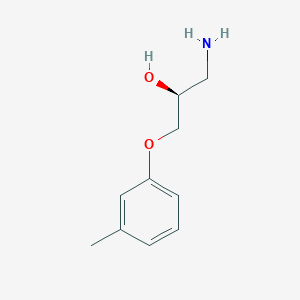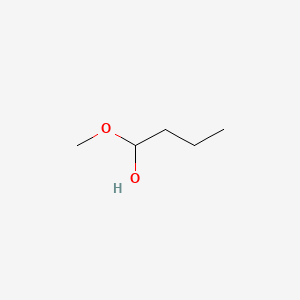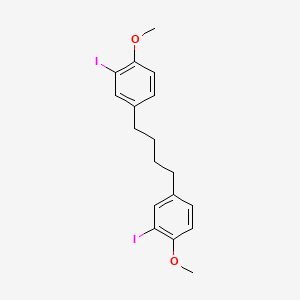
1,1'-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) is an organic compound characterized by its unique structure, which includes two benzene rings connected by a butane chain, each substituted with iodine and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) typically involves the reaction of 3-iodo-4-methoxybenzene with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The benzene rings can engage in coupling reactions, forming larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the methoxy groups.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a compound with oxidized methoxy groups.
科学的研究の応用
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be modified to create biologically active molecules, potentially useful in drug discovery.
Medicine: Derivatives of this compound may exhibit pharmacological properties, making them candidates for therapeutic development.
Industry: It can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用機序
The mechanism by which 1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) exerts its effects depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form new chemical bonds. In biological systems, its derivatives may interact with molecular targets, such as enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): This compound has a similar butane linkage but different substituents, leading to distinct properties and applications.
1,1’-(Butane-1,4-diyl)bis(3-phenylthiourea): Another compound with a butane linkage, but with thiourea groups instead of iodine and methoxy groups.
Uniqueness
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) is unique due to the presence of both iodine and methoxy groups, which impart specific reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry.
特性
CAS番号 |
143768-98-3 |
|---|---|
分子式 |
C18H20I2O2 |
分子量 |
522.2 g/mol |
IUPAC名 |
2-iodo-4-[4-(3-iodo-4-methoxyphenyl)butyl]-1-methoxybenzene |
InChI |
InChI=1S/C18H20I2O2/c1-21-17-9-7-13(11-15(17)19)5-3-4-6-14-8-10-18(22-2)16(20)12-14/h7-12H,3-6H2,1-2H3 |
InChIキー |
NMULDIKHACQMMX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCCCC2=CC(=C(C=C2)OC)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)
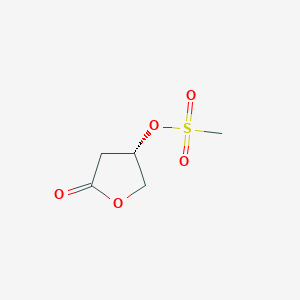
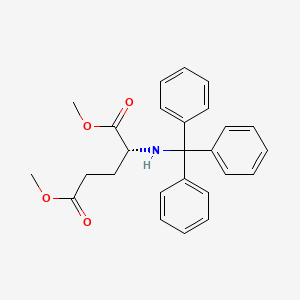

![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
